molecular formula C18H18N2O3S B2546429 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 324780-51-0

1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2546429
CAS No.: 324780-51-0
M. Wt: 342.41
InChI Key: JXSMRCQMGAHTQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes “1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, a type of imidazole, show different biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Magnetic Relaxation and Photochromic Behavior

Compounds based on bisthienylethenes, which are structurally similar to the specified chemical, have been synthesized and show distinct magnetic behaviors and photochromic properties. For instance, multifunctional mononuclear complexes demonstrate field-induced slow magnetic relaxation and color change upon light irradiation, suggesting applications in molecular switches and storage devices (Cao et al., 2015).

Catalyst Recycling in Organic Synthesis

Imidazole derivatives have been utilized in solvent mediums for homogeneous catalysis, showing high efficiency and ease of catalyst recycling. This application is significant in developing sustainable and environmentally friendly chemical processes (van den Broeke et al., 2002).

Corrosion Inhibition

Novel imidazole derivatives have been studied for their potential as corrosion inhibitors for metals in aggressive environments. These compounds show excellent inhibition efficiencies, attributed to their adsorption on metal surfaces and formation of protective layers (Singh et al., 2017).

Photophysical Properties and Electroluminescence

Research into 1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives has revealed their significant photophysical properties and electroluminescence, making them promising candidates for optoelectronic applications (Kula et al., 2021).

Computational and Structural Studies

The structural characterization and computational studies of novel imidazole derivatives provide insights into their chemical reactivity, electronic properties, and potential applications in various fields, including materials science and drug design (Smitha et al., 2018).

Properties

IUPAC Name

3-(3-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-6-5-9-15(10-13)20-17-12-24(22,23)11-16(17)19(18(20)21)14-7-3-2-4-8-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSMRCQMGAHTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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